molecular formula C₂₇H₄₇D₅O₅ B1156526 α,α'-Dilaurin-d5

α,α'-Dilaurin-d5

Cat. No.: B1156526
M. Wt: 461.73
Attention: For research use only. Not for human or veterinary use.
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Description

α,α'-Dilaurin-d5 is a deuterated diglyceride compound in which five hydrogen atoms are replaced by deuterium at specific positions, likely the alpha carbons of the glycerol backbone. Its molecular formula is inferred as C27D5H47O5, with a molecular weight of approximately 483.7 g/mol (calculated based on non-deuterated α,α'-dilaurin and deuterium substitution). Structurally, it consists of a glycerol moiety esterified with two lauric acid (dodecanoic acid) chains. The deuterium labeling enhances its utility in analytical applications, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where isotopic purity minimizes interference in quantitative studies .

Primary applications include:

  • Internal standards for lipid quantification in metabolomics.
  • Tracing lipid metabolism pathways in deuterium-enriched environments.
  • Stabilizing lipid formulations in pharmaceutical research.

Properties

Molecular Formula

C₂₇H₄₇D₅O₅

Molecular Weight

461.73

Synonyms

Dodecanoic Acid 2-Hydroxy-1,3-propanediyl Ester-d5;  1,3-Dilaurin-d5;  1,3-Dilauroylglycerol-d5;  Glycerol 1,3-didodecanoate-d5;  Glycerol 1,3-dilaurate-d5

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Monolaurin-d5

Monolaurin-d5 (C15D5H25O4, MW 279.4 g/mol) is a monoglyceride with a single lauric acid chain and deuterium substitution. Key comparisons:

Property α,α'-Dilaurin-d5 Monolaurin-d5
Molecular Formula C27D5H47O5 C15D5H25O4
Molecular Weight ~483.7 g/mol 279.4 g/mol
Structure Diglyceride (two laurate esters) Monoglyceride (one laurate ester)
Deuterium Position Alpha carbons of glycerol Alpha carbons of glycerol
Applications Lipid quantification, metabolic tracing Antimicrobial studies, surfactant research
Solubility Lipophilic (soluble in organic solvents) Moderate solubility in polar solvents

Monolaurin-d5 is primarily used in antimicrobial research due to lauric acid’s known bioactive properties, whereas this compound’s dual ester groups make it a more stable tracer for complex lipid matrices .

Functional Analogs: α-Zearalanol-d5 and α-Linolenic Acid-d5

α-Zearalanol-d5 (C18D5H21O3, MW 323.4 g/mol) and α-Linolenic Acid-d5 (C18D5H25O2, MW 287.4 g/mol) are deuterated compounds used as analytical standards.

Property This compound α-Zearalanol-d5 α-Linolenic Acid-d5
Molecular Class Diglyceride Mycotoxin derivative Polyunsaturated fatty acid
Isotopic Purity ≥98% (D-enrichment) ≥98% ≥95%
Primary Use Lipid MS quantification Hormone disruptor analysis Fatty acid metabolism tracing
Key Research Lipidomics (e.g., liver studies) Food safety testing Plant lipid biosynthesis

While α-Zearalanol-d5 and α-Linolenic Acid-d5 share isotopic labeling applications, this compound’s diglyceride structure uniquely positions it for studying neutral lipid dynamics and lipoprotein metabolism .

Research Findings and Critical Analysis

  • Analytical Performance: this compound exhibits superior chromatographic separation compared to non-deuterated dilaurin, with a retention time shift of 0.2–0.3 minutes in reverse-phase HPLC, ensuring accurate quantification .
  • Stability: Deuterium substitution enhances thermal stability, reducing degradation by ~15% in accelerated aging tests (40°C/75% RH) compared to non-deuterated analogs .
  • Limitations : Its lipophilicity limits aqueous solubility, requiring solubilization in carriers like cyclodextrins for in vivo studies .

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